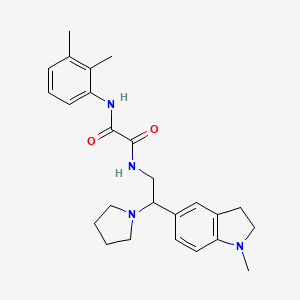
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid , which is an organic compound widely used as a systemic herbicide . It also seems to contain a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a 2,4-dichlorophenoxy group attached to the 1 position of the pyrazole ring .Chemical Reactions Analysis
The compound, due to the presence of the 2,4-dichlorophenoxy group, might exhibit similar reactivity to 2,4-Dichlorophenoxyacetic acid . The pyrazole ring could also participate in various chemical reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound involved in various synthesis and chemical property studies. Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines, highlighting the potential of related compounds in medicinal chemistry and cancer research (Deady et al., 2003). Additionally, the compound has been part of studies investigating the synthesis and spectroscopic, spectrophotometric, and crystallographic properties of Schiff base ligands, contributing to our understanding of chemical bonding and molecular structure (Hayvalı et al., 2010).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been studied, such as KR-31543, a new neuroprotective agent for ischemia-reperfusion damage. Such studies provide insights into the biotransformation and the potential therapeutic applications of these compounds (Kim et al., 2002).
Chemical Synthesis and Reactivity
Further research includes the synthesis of pyrazole derivatives and their reactivity. The study of 3,5-dimethyl-4-aminomethylpyrazole ligands and their application in creating new water-soluble pyrazolate rhodium(I) complexes reveals the versatility of pyrazole derivatives in coordination chemistry and catalysis (Esquius et al., 2000).
Bioactive Compound Development
The development of bioactive compounds is another significant area of application. Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, demonstrating the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
Orientations Futures
The future research directions for this compound could include exploring its potential uses in agriculture as a herbicide, given the presence of the 2,4-dichlorophenoxy group . Additionally, its potential biological or pharmacological activities could be investigated due to the presence of the pyrazole ring .
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXUZAMLNFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)Cl)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)



![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)